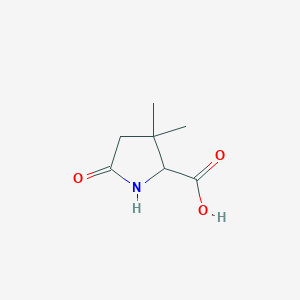

3,3-二甲基-5-氧代吡咯烷-2-羧酸

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

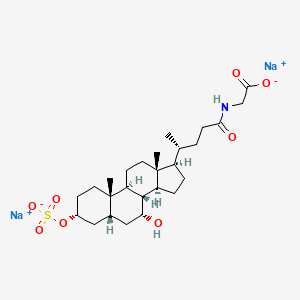

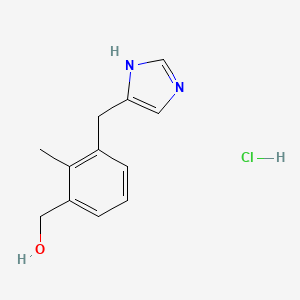

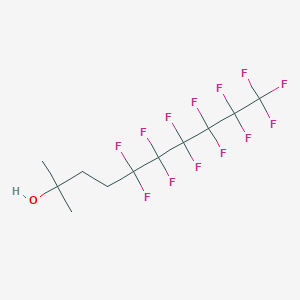

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is used in research .

Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom, a carbonyl group attached to the 5th carbon atom, and a carboxylic acid group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .科学研究应用

Pyrrolidine in Drug Discovery

- Summary of Application : Pyrrolidine, a five-membered ring compound, is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

- Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .

- Results or Outcomes : Pyrrolidine derivatives inhibited COX-2 with IC50 values in the range of 1–8 µM .

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Summary of Application : A series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized . These compounds showed potent antioxidant activity .

- Methods of Application : The compounds were synthesized containing chloro, hydroxyl, isopropyl, nitroso, and amino substituents at benzene ring and bearing acyclic and heterocyclic substituents at position 3 of the pyrrolidine ring .

- Results or Outcomes : Antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one was tested to be 1.5 times higher than that of ascorbic acid .

Antimicrobial Activity of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Summary of Application : 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue were explored for their in vitro antimicrobial activity against multidrug-resistant pathogens .

- Methods of Application : The compounds were tested against Gram-positive pathogens (S. aureus, E. faecalis, C. difficile) .

- Results or Outcomes : The compounds showed structure-dependent antimicrobial activity .

Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

- Summary of Application : A method has been developed for the synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .

- Methods of Application : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been used .

- Results or Outcomes : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

Anti-Inflammatory Activity of Pyrrolidine-3-carboxylic Acid Derivatives

- Summary of Application : Pyrrolidine-3-carboxylic acid derivatives have been designed and synthesized as potent anti-inflammatory agents .

- Methods of Application : The compounds were screened against MMP-2 and MMP-9 .

- Results or Outcomes : All results were excellent, with compounds 3d, 3e, and 3f showing promising activity against matrix metalloproteins (MMPs) .

Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-carboxylic Acids

- Summary of Application : Derivatives of 5-oxopyrrolidine-3-carboxylic acids have been screened for biological activity due to their interesting biological properties .

- Methods of Application : The compounds were tested for their ability to stimulate division of isolated monkey kidney cells .

- Results or Outcomes : The compounds showed structure-dependent biological activity .

安全和危害

属性

IUPAC Name |

3,3-dimethyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(2)3-4(9)8-5(7)6(10)11/h5H,3H2,1-2H3,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZZAWCQMQIZOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-5-oxopyrrolidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Methyl 4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoate](/img/structure/B1146520.png)